
2-(Allyloxy)-6-bromonaphthalene
Overview
Description
2-(Allyloxy)-6-bromonaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an allyloxy group at the 2-position and a bromine atom at the 6-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-6-bromonaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-6-bromonaphthalene.
Allylation: The hydroxyl group at the 2-position is converted to an allyloxy group through an allylation reaction. This is achieved by reacting 2-hydroxy-6-bromonaphthalene with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-6-bromonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(Allyloxy)-6-substituted naphthalenes.
Oxidation: Formation of 2-(Allyloxy)-6-bromonaphthaldehyde or 2-(Allyloxy)-6-bromonaphthoic acid.
Reduction: Formation of 2-(Allyloxy)naphthalene.
Scientific Research Applications
Organic Synthesis
Reactivity and Derivative Formation
2-(Allyloxy)-6-bromonaphthalene serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including cross-coupling reactions and nucleophilic substitutions. For instance, it can be used in the synthesis of more complex naphthalene derivatives through reactions with different electrophiles or nucleophiles.
Case Study: Synthesis of Dihydronaphthofurans
Research indicates that derivatives of this compound can be synthesized via Friedel-Crafts acylation or through coupling reactions with alkenyl halides. These derivatives exhibit significant biological activity, including anti-inflammatory and antibacterial properties, making them valuable in pharmaceutical applications .
Materials Science
Photochromic Materials
The compound has been investigated for its potential use in photochromic materials. Photochromic compounds change color upon exposure to light, which can be beneficial in applications such as optical lenses and coatings. The incorporation of this compound into polymer matrices can enhance their photoresponsive properties, making them suitable for smart windows and adaptive optics .
Scintillator Development
Recent studies have explored the use of bromine-substituted compounds like this compound in developing organic scintillators for radiation detection. These materials can efficiently absorb X-ray photons and convert them into visible light, which is crucial for applications in medical imaging and radiation therapy .
Medicinal Chemistry
Biological Activity
Compounds derived from this compound have shown promising biological activities. For example, some derivatives act as inhibitors of key enzymes involved in inflammatory processes, such as lipoxygenase and α-glucosidase inhibitors . This highlights their potential as therapeutic agents for conditions like asthma and diabetes.
Case Study: Anticancer Properties
Research has demonstrated that certain derivatives exhibit anticancer properties by inhibiting liver tumor growth. The mechanism involves the modulation of cellular pathways affected by oxidative stress, showcasing the compound's potential in cancer treatment strategies .
Data Summary Table
Application Area | Specific Use Case | Observed Benefits |
---|---|---|
Organic Synthesis | Synthesis of dihydronaphthofurans | High yields; diverse biological activities |
Materials Science | Photochromic materials | Enhanced light responsiveness |
Organic scintillators for radiation detection | Efficient X-ray absorption and luminescence | |
Medicinal Chemistry | Antiinflammatory and anticancer agents | Potential treatment options for chronic diseases |
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-6-bromonaphthalene depends on the specific application:
In Organic Reactions: The allyloxy group can participate in nucleophilic substitution or addition reactions, while the bromine atom can undergo electrophilic substitution.
In Biological Systems: If used as a ligand, it may interact with specific proteins or enzymes, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allyloxy)-1-bromonaphthalene
- 2-(Allyloxy)-3-bromonaphthalene
- 2-(Allyloxy)-4-bromonaphthalene
Uniqueness
2-(Allyloxy)-6-bromonaphthalene is unique due to the specific positioning of the allyloxy and bromine groups on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and physical properties compared to its isomers.
Biological Activity
2-(Allyloxy)-6-bromonaphthalene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and related research findings, providing a comprehensive overview of its significance in pharmacology.
Synthesis
The compound can be synthesized through various methods, often involving the functionalization of naphthalene derivatives. A notable approach includes the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of the allyloxy group at the 2-position of bromonaphthalene. This method has been highlighted for its efficiency and ability to yield high-purity products .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth, particularly in liver cancer models. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .
- Anti-inflammatory Effects : Some studies indicate that this compound can reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Liver Cancer Inhibition : A study demonstrated that treatment with this compound led to a significant reduction in liver tumor size in animal models. The compound was found to induce apoptosis in cancer cells while sparing normal cells .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at low concentrations, making it a candidate for further development as an antibiotic .
- Inflammatory Disease Models : In models of acute inflammation, the compound reduced edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:
- Cell Signaling Modulation : The compound may interfere with key signaling pathways involved in cancer cell proliferation and survival.
- Membrane Disruption : Its structure allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in bacteria.
- Cytokine Inhibition : By modulating cytokine production, it may exert anti-inflammatory effects.
Research Findings Summary Table
Properties
IUPAC Name |
2-bromo-6-prop-2-enoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h2-6,8-9H,1,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJRUTWTMVNJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.